2,3-Dimethylsuccinic acid 2,3-Dimethylsuccinic acid 2,3-Dimethylsuccinic acid is a methyl-branched fatty acid.
Brand Name: Vulcanchem
CAS No.: 13545-04-5
VCID: VC20978634
InChI: InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
SMILES: CC(C(C)C(=O)O)C(=O)O
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

2,3-Dimethylsuccinic acid

CAS No.: 13545-04-5

Cat. No.: VC20978634

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylsuccinic acid - 13545-04-5

Specification

CAS No. 13545-04-5
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name 2,3-dimethylbutanedioic acid
Standard InChI InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Standard InChI Key KLZYRCVPDWTZLH-UHFFFAOYSA-N
SMILES CC(C(C)C(=O)O)C(=O)O
Canonical SMILES CC(C(C)C(=O)O)C(=O)O

Introduction

Chemical Identity and Basic Properties

2,3-Dimethylsuccinic acid is an organic compound derived from succinic acid with two methyl groups at the alpha and beta positions. It is classified as an alpha,omega-dicarboxylic acid with the molecular formula C₆H₁₀O₄.

Identification Data

ParameterInformation
IUPAC Name2,3-dimethylbutanedioic acid
Common Namesα,β-Dimethylsuccinic acid, 2,3-Butanedicarboxylic acid
CAS Registry Number13545-04-5
Molecular FormulaC₆H₁₀O₄
Molecular Weight146.14 g/mol
Linear FormulaHOOCCH(CH₃)CH(CH₃)COOH
InChIInChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
InChIKeyKLZYRCVPDWTZLH-UHFFFAOYSA-N
The compound has been widely studied as both a racemic mixture and as individual stereoisomers .

Physical and Chemical Properties

The physical and chemical properties of 2,3-Dimethylsuccinic acid are essential for understanding its behavior in various chemical and biological systems.

PropertyValue
Physical StateWhite to almost white crystalline powder
Melting Point (racemic mixture)118-122 °C
Melting Point (meso form)209 °C
Boiling Point (estimated)311.39 °C
Density (estimated)1.4528 g/cm³
Refractive Index (estimated)1.4328
Water Solubility30 g/L (14 °C)
pKa (predicted)3.94 ± 0.10
These properties demonstrate the compound's relatively high melting point characteristic of dicarboxylic acids, and moderate water solubility which is important for its applications in aqueous systems .

Stereochemistry and Structural Characteristics

Stereoisomers

2,3-Dimethylsuccinic acid contains two stereogenic carbon atoms, resulting in three distinct stereoisomers:

  • (2R,3R)-2,3-Dimethylsuccinic acid

  • (2S,3S)-2,3-Dimethylsuccinic acid

  • (2R,3S)-2,3-Dimethylsuccinic acid (meso form)
    The meso form, identified by CAS number 608-40-2, is particularly interesting as it has an internal plane of symmetry despite having two stereogenic centers .

Conformational Analysis

The compound can exist in various conformations, with the anti-conformer generally considered more stable and shown as the standard structure in chemical databases such as PubChem . The possibility of internal hydrogen bonding between carboxylic acid groups has been investigated, though the seven-membered ring that would form in the syn-conformation is generally less stable than the anti-conformation due to steric repulsion between methyl groups .

Structural Characteristics

The presence of two carboxylic acid groups gives 2,3-Dimethylsuccinic acid its characteristic acidic properties and chelating abilities. The methyl groups at positions 2 and 3 influence the compound's steric properties, affecting its biological activity and interactions with metal surfaces and enzymes .

Synthesis and Purification

Purification Techniques

Purification of 2,3-Dimethylsuccinic acid is typically accomplished through crystallization from water, particularly for the racemic acid . The difference in melting points between the racemic mixture (118-122 °C) and the meso form (209 °C) can be utilized for separation and identification of these isomers .

Biological Applications and Research Findings

Chelation Properties and Heavy Metal Detoxification

One of the most significant applications of 2,3-Dimethylsuccinic acid is as a chelating agent for heavy metals, particularly lead. Research has demonstrated its efficacy in reducing lead toxicity in biological systems .
A notable study published in 2022 investigated the chelating and antioxidant effects of 2,3-Dimethylsuccinic acid against lead acetate-induced oxidative stress in Nile tilapia (Oreochromis niloticus) . The research revealed that:

  • 2,3-Dimethylsuccinic acid supplementation significantly decreased malondialdehyde (MDA) levels in Pb-exposed fish

  • The compound reduced lead residues in various tissues, including the brain, liver, and muscles

  • It improved the antioxidant status by enhancing levels of glutathione (GSH), glutathione-s-transferase (GST), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT)

  • The treatment improved the activity of glucose-6-phosphate dehydrogenase (G6PD) and lactate dehydrogenase (LDH) in brain tissues

  • Histopathological findings showed significant neuroprotective effects against lead-induced brain damage
    This research highlights the potential of 2,3-Dimethylsuccinic acid as a therapeutic agent for heavy metal poisoning, particularly lead toxicity.

Enzyme Inhibition Studies

2,3-Dimethylsuccinic acid has been identified as part of a novel class of inhibitors for carboxypeptidases. Studies have shown that:

  • The compound and its higher homolog, 2-methyl-2-ethylsuccinic acid (MESA), are highly potent inhibitors of both carboxypeptidase A (CPA) and B

  • The inhibition constant of MESA for CPA (0.11 microM for the racemic mixture) is remarkably low considering the relatively simple structure

  • The compound has also demonstrated a strong inhibitory effect towards aldehyde reductase I
    These findings suggest potential applications in enzyme modulation research and possibly in therapeutic contexts where these enzymes play significant roles.

Toxicological Assessment

Limited toxicological data is available for 2,3-Dimethylsuccinic acid, though one study investigated its mutagenic potential:

  • When tested in the Salmonella/mammalian-microsome test (Ames test), the compound showed negative results, indicating no significant mutagenic activity

  • The testing involved tester strains TA 1535, TA 100, TA 1537, and TA 98 at doses of 32 and 160 units
    This suggests a favorable safety profile for the compound, though more comprehensive toxicological studies would be necessary for a complete assessment.

Surface Chemistry and Material Science Applications

Interactions with Metal Surfaces

Recent research has explored the interaction of 2,3-Dimethylsuccinic acid with metal surfaces, particularly copper. A 2019 study investigated how both racemic and meso forms of the compound interact with a Cu(110) surface under ultrahigh vacuum conditions .
Key findings from this research include:

  • Both racemic and meso-2,3-dimethylsuccinic acid form extended enantiomorphous structures on the copper surface

  • These structures coexist with two-dimensional formations that maintain the mirror symmetry of the substrate surface

  • Copper adatoms were observed decorating the molecules, suggesting a chiral reconstruction of the surface

  • The thermally induced decomposition of the adsorbed molecules proceeds autocatalytically in a process termed "surface explosion"

  • A significant difference was observed in the decomposition behavior between the diastereomers
    This research demonstrates the potential applications of 2,3-Dimethylsuccinic acid in surface chemistry and chiral surface modifications, which could have implications for heterogeneous catalysis and materials science.

Synthesis of Metal-Organic Frameworks

2,3-Dimethylsuccinic acid has been utilized as a linker in the synthesis of metal-organic frameworks (MOFs), particularly with cerium (IV):

  • The compound was one of six different chiral and achiral alkane dicarboxylic C4-acids used to obtain Ce(IV)-MOFs via microwave-assisted reactions

  • Water-based syntheses produced MOFs with unique structural characteristics

  • The saturated nature of the dicarboxylate linker influences the properties of the resulting framework
    This application demonstrates the utility of 2,3-Dimethylsuccinic acid in advanced materials synthesis and framework design.

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) 37/39 (Wear suitable gloves and eye/face protection)
WGK Germany3 (Highly water endangering)
HS Code29171990
The compound may cause irritation to the eyes, respiratory system, and skin. Ingestion could lead to gastrointestinal irritation, while inhalation may cause respiratory tract irritation .
ParameterSpecification
Purity≥98% or ≥99%
FormCrystalline powder
Available QuantitiesTypically 1g to larger research quantities
Storage ConditionsRoom temperature
Common ApplicationsResearch chemical, organic building block
Product CategoriesBuilding Blocks, Carbonyl Compounds, Carboxylic Acids, Chemical Synthesis
The compound is primarily marketed for research purposes and is not intended for medical or consumer use .

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